8-(3,4-dimethylphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thiophene ring, a dimethylphenyl group, and an imidazopurine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of the imidazopurine core, followed by the introduction of the thiophene and dimethylphenyl groups through various coupling reactions. Common synthetic routes include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form carbon-carbon bonds between the thiophene and imidazopurine rings.
Nucleophilic Substitution: This reaction introduces the dimethylphenyl group to the imidazopurine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd) catalysts for coupling reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
8-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: Its unique structure makes it a candidate for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of 8-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain thiophene rings and exhibit similar biological activities.
Imidazopurine Derivatives: Other imidazopurine-based compounds are used in medicinal chemistry for their therapeutic potential.
Uniqueness
8-(3,4-DIMETHYLPHENYL)-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C21H19N5O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H19N5O2S/c1-12-7-8-14(10-13(12)2)26-15(16-6-5-9-29-16)11-25-17-18(22-20(25)26)23(3)21(28)24(4)19(17)27/h5-11H,1-4H3 |
InChI Key |
KBCPGLRCWXBART-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CS5)C |
Origin of Product |
United States |
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